dG-Aai - 127191-85-9

dG-Aai

Catalog Number: EVT-1212225
CAS Number: 127191-85-9
Molecular Formula: C27H22N6O8
Molecular Weight: 558.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of dG-Aai typically involves the direct reaction of aristolochic acid I with nucleosides, particularly deoxyguanosine. The process can be conducted under controlled conditions to ensure high specificity and yield.

Key Parameters:

  • Reagents: Aristolochic acid I and deoxyguanosine.
  • Conditions: The reaction is often performed in a solvent such as dimethyl sulfoxide or aqueous buffer at physiological pH.
  • Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures to facilitate interaction.
  • Duration: The reaction time can vary but typically ranges from several hours to overnight to ensure complete conversion to the adduct.

The resulting product can be purified using techniques such as high-performance liquid chromatography (HPLC) to isolate dG-Aai from unreacted starting materials and other byproducts .

Molecular Structure Analysis

The molecular structure of dG-Aai features a deoxyguanosine backbone linked to an aristolactam moiety.

Structural Characteristics:

  • Molecular Formula: C16H18N4O4.
  • Molecular Weight: Approximately 342.34 g/mol.
  • Key Functional Groups: The structure includes an amine group, carbonyls, and an aromatic ring characteristic of aristolactams.

Structural Data:

  • The binding occurs at the N2 position of the guanine base, which is critical for its mutagenic properties. This modification can disrupt normal base pairing during DNA replication, leading to mutations .
Chemical Reactions Analysis

dG-Aai participates in various chemical reactions that underscore its role as a DNA adduct:

Key Reactions:

  1. Formation of Adducts: dG-Aai can form through nucleophilic attack by the N2 position of guanine on the electrophilic carbon of aristolochic acid.
  2. Translesional Synthesis: DNA polymerases may incorporate incorrect nucleotides opposite dG-Aai during replication, resulting in mutations.
  3. Degradation Pathways: Under certain conditions, dG-Aai may undergo hydrolysis or further reactions leading to additional modified bases or strand breaks .
Mechanism of Action

The mechanism by which dG-Aai exerts its biological effects primarily involves its mutagenic potential:

Physical and Chemical Properties Analysis

dG-Aai exhibits several notable physical and chemical properties:

  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide.
  • Stability: Relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Properties: Characterized by UV-visible spectroscopy, showing absorbance peaks corresponding to its aromatic structure.

Relevant Data:

  • The stability and reactivity are influenced by environmental factors such as pH and temperature, which can affect its interactions with DNA .
Applications

The study of dG-Aai has significant implications in various scientific fields:

  1. Cancer Research: Understanding the role of dG-Aai in mutagenesis aids in elucidating mechanisms underlying cancer development associated with aristolochic acid exposure.
  2. Toxicology Studies: Investigating how dG-Aai forms and its effects on cellular systems contributes to risk assessments for compounds containing aristolochic acid.
  3. Pharmacology: Insights into dG-Aai's interactions with DNA may inform drug design strategies aimed at mitigating DNA damage or enhancing repair mechanisms.
Introduction to dG-AAI: Context and Significance

Definition and Biochemical Identity of dG-AAI

dG-AAI is a covalent purine adduct formed when the reactive cyclic acylnitrenium ion of AAI binds preferentially to the exocyclic amino group (N² position) of deoxyguanosine (dG) in DNA [3] [7]. Structurally, it features an aristolactam moiety—a phenanthrene derivative with a lactam ring—tethered to guanine via a carbon-nitrogen bond. This configuration alters base-pairing dynamics and induces helical distortions in DNA.

Table 1: Key Biochemical Properties of dG-AAI

PropertyDescription
Chemical Name7-(deoxyguanosin-N²-yl)aristolactam I
Molecular FormulaC₂₄H₁₈N₆O₇
Precursor CompoundAristolochic Acid I (AAI; C₁₇H₁₁NO₇) [1]
Formation SiteN² position of deoxyguanosine
Metabolic ActivationNitroreduction (e.g., via NQO1) → N-hydroxyaristolactam → cyclic nitrenium ion [3] [7]
Relative Adduct StabilityHigh persistence in renal tissues; lower abundance than dA-AAI but significant mutagenic potential [7]

The formation of dG-AAI is enzymatically driven, primarily by NAD(P)H:quinone oxidoreductase (NQO1), which reduces AAI’s nitro group to generate the reactive nitrenium species. Competing detoxification pathways involve O-demethylation by cytochrome P450s (e.g., CYP1A1/2), underscoring the metabolic balance dictating adduct burden [3] [7].

Historical Discovery and Key Milestones in dG-AAI Research

Research on dG-AAI evolved from investigations into AA-induced renal diseases:

  • 1993–1994: The link between AA exposure and nephropathy (then termed "Chinese herbs nephropathy") emerged in Belgian patients using slimming regimens containing Aristolochia fangchi. This revealed AA-associated urothelial cancers [3].
  • 1996: Schmeiser et al. first identified AA-specific DNA adducts (including dG-AAI and dA-AAI) in human renal tissues using ³²P-postlabelling, proving direct AA-DNA interactions in affected patients [3] [7].
  • 2000s: Studies confirmed dG-AAI’s presence in AA-exposed rodent models and human tissues from Balkan endemic nephropathy (BEN) regions, establishing its role across geographically distinct AA-associated diseases [3].
  • 2012: The International Agency for Research on Cancer (IARC) classified AA as a Group 1 human carcinogen, explicitly citing DNA adduct formation (including dG-AAI) as the mechanistic basis for mutagenicity [3] [7].
  • 2020–2021: Research demonstrated that co-exposure to AAI/AAII (mimicking natural plant extracts) increases dG-AAI formation in rat kidneys and livers, revealing metabolic interactions influencing adduct burdens [7].

Role of dG-AAI in Molecular Toxicology and Carcinogenesis

dG-AAI contributes to AA-induced carcinogenesis through two interconnected mechanisms: mutagenesis and adduct persistence.

Mutagenic Specificity and Genetic Alterations

While dA-AAI adducts dominate AA-mutagenesis (causing A>T transversions), dG-AAI induces G>T/C transversions and frameshift mutations during DNA replication [3] [7]. These mutations occur when DNA polymerases misinsert nucleotides opposite the adducted guanine or bypass the lesion inaccurately. dG-AAI’s bulkier structure exacerbates this by:

  • Disrupting Watson-Crick base pairing, increasing misincorporation rates.
  • Slowing replication fork progression, favoring error-prone translesion synthesis.Recent genomic analyses of AA-associated urothelial cancers reveal dG-AAI-associated mutations in oncogenes (RAS family) and tumor suppressors (TP53)—though less frequently than dA-AAI-induced changes [3].

Adduct Persistence and Metabolic Modulation

dG-AAI exhibits prolonged retention in renal and urothelial DNA, attributed to:

  • Inefficient repair: Nucleotide excision repair (NER) recognizes dG-AAI less efficiently than dA-AAI, permitting longer half-lives [3].
  • Enzymatic induction: Co-exposure to AAI/AAII mixtures increases renal NQO1 activity, boosting dG-AAI formation beyond levels seen with pure AAI [7].

Table 2: Comparative Features of Major AA-DNA Adducts

PropertydG-AAIdA-AAI
Primary MutationG>T/C transversionsA>T transversions (dominant signature)
Relative Abundance~15–30% of total AA-adducts in vivo>70% of total AA-adducts in vivo
Repair EfficiencyModerate (slower than dA-AAI)Rapid (but persistent due to high initial load)
Metabolic DependenceEnhanced by AAII co-exposure [7]Enhanced by AAII co-exposure [7]

Biomarker Applications

dG-AAI serves as a specific biomarker for:

  • AA exposure assessment: Detected decades post-exposure in human renal tissues [3].
  • Carcinogen mechanism studies: Its presence validates AA’s genotoxicity in model systems and informs metabolic susceptibility (e.g., NQO1 polymorphism effects) [7].

Properties

CAS Number

127191-85-9

Product Name

dG-Aai

IUPAC Name

9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(Z)-(9-hydroxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1,6,8,11(19),13(18),14,16-heptaen-12-ylidene)amino]-1H-purin-6-one

Molecular Formula

C27H22N6O8

Molecular Weight

558.5 g/mol

InChI

InChI=1S/C27H22N6O8/c1-38-13-4-2-3-10-17(13)20(21-18-11(25(36)29-21)5-14-23(19(10)18)40-9-39-14)30-27-31-24-22(26(37)32-27)28-8-33(24)16-6-12(35)15(7-34)41-16/h2-5,8,12,15-16,29,34-36H,6-7,9H2,1H3,(H,31,32,37)/b30-20-/t12-,15+,16?/m0/s1

InChI Key

HVODVMKVQNQEKN-PNMZXMJCSA-N

SMILES

COC1=CC=CC2=C1C(=NC3=NC4=C(C(=O)N3)N=CN4C5CC(C(O5)CO)O)C6=C7C2=C8C(=CC7=C(N6)O)OCO8

Synonyms

7-(deoxyguanosin-N(2)-yl)aristolactam I

Canonical SMILES

COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4C(=O)N3)OCO5)NC6=NC(=O)C7=C(N6)N(C=N7)C8CC(C(O8)CO)O

Isomeric SMILES

COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4C(=O)N3)OCO5)NC6=NC(=O)C7=C(N6)N(C=N7)C8C[C@@H]([C@H](O8)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.